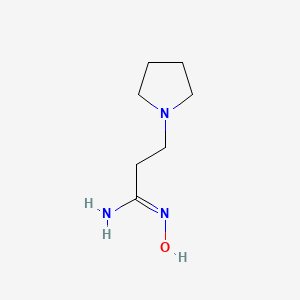

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide |

InChI |

InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9) |

InChI Key |

LHJCQHOHUFPEPQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)CC/C(=N/O)/N |

Canonical SMILES |

C1CCN(C1)CCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Nitrile Hydroxylation with Hydroxylamine

The most direct pathway involves the conversion of 3-(pyrrolidin-1-yl)propanenitrile to the target amidoxime via nucleophilic addition of hydroxylamine. This method, exemplified in the synthesis of analogous amidoxime derivatives, proceeds under mild conditions:

Procedure :

- Reagents : 3-(pyrrolidin-1-yl)propanenitrile, hydroxylamine hydrochloride, sodium acetate, ethanol/water (1:1).

- Conditions : Reflux at 80°C for 6–8 hours.

- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.

The reaction mechanism involves initial deprotonation of hydroxylamine by sodium acetate, followed by nucleophilic attack on the nitrile carbon to form the amidoxime. The product’s purity (≥95%) is confirmed via HPLC and NMR.

Table 1: Optimization Parameters for Nitrile Hydroxylation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (NH₂OH : Nitrile) | 1.2:1 | Maximizes conversion |

| Solvent | Ethanol/Water (1:1) | Enhances solubility |

| Temperature | 80°C | Balances rate and side reactions |

| Reaction Time | 7 hours | Completes conversion |

Condensation of Pyrrolidine with Propanimidamide Derivatives

A less explored route involves the condensation of pyrrolidine with pre-formed propanimidamide intermediates. For example, reacting pyrrolidine with methyl 3-aminopropanimidate under basic conditions could yield the target compound after hydroxylation. However, this method risks side reactions such as imine formation and requires stringent pH control.

Reaction Optimization and Kinetic Considerations

Solvent Systems

Mixed polar solvents (e.g., ethanol/water) are critical for nitrile hydroxylation, improving reagent solubility without hydrolyzing the nitrile. Non-polar solvents like toluene, used in Raney-catalyzed reductions, may hinder amidoxime formation due to poor hydroxylamine solubility.

Catalyst Selection

Raney nickel’s efficacy in hydrogenating pyrrolidinones suggests potential for reductive steps in amidoxime synthesis. However, platinum or palladium catalysts may better tolerate the hydroxylamine’s nucleophilic character.

Temperature and Time Trade-offs

Prolonged heating (>8 hours) during nitrile hydroxylation risks decomposition, while shorter durations (<6 hours) leave unreacted nitrile. Kinetic studies on analogous systems indicate a first-order dependence on hydroxylamine concentration.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-hydroxy-3-oxo derivatives, while reduction reactions can produce N-hydroxy-3-amine derivatives.

Scientific Research Applications

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N'-hydroxypropanimidamide derivatives:

Key Observations :

- Pyrazole Derivatives : Exhibit lower molecular weights (154–236 Da) and variable substituents (e.g., CF₃ groups in ), which enhance metabolic stability and target binding .

- Piperazine/Pyrrolidine Analogs : Piperazine derivatives (e.g., ) have higher solubility due to the basic nitrogen, while pyrrolidine variants (e.g., ) may show conformational rigidity .

- Trifluoromethyl Groups : Present in and , these groups increase lipophilicity and bioavailability, critical for CNS-targeting drugs .

Purity and Commercial Availability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization or substitution. For example, analogous imidazole derivatives are synthesized using hydroxylamine hydrochloride and a base (e.g., potassium hydroxide) under controlled temperatures (0–5°C) to minimize side reactions . Reaction optimization may involve adjusting solvent systems (e.g., ethanol with piperidine as a catalyst) to enhance regioselectivity . Monitoring progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine moiety and hydroxyimino group. For example, ¹H NMR peaks at δ 2.74–3.32 ppm correlate with pyrrolidine protons, while hydroxyimino signals appear near δ 9-12 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 236.19 for C₈H₁₁F₃N₄O derivatives) . Infrared (IR) spectroscopy further confirms functional groups (e.g., N–O stretch at ~930 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., phospholipase A2 or kinase targets) using fluorescence-based substrates . Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative strains, with nitroreductase activation potential assessed under anaerobic conditions . Cytotoxicity profiling in cancer cell lines (e.g., MTT assays) helps identify therapeutic windows .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like TRPA1/TRPV1. The pyrrolidine group’s conformational flexibility allows hydrogen bonding with catalytic residues (e.g., Asp/Glu), while the hydroxyimino group may chelate metal ions in active sites . Free-energy perturbation (FEP) calculations quantify binding affinity differences compared to piperidine analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents affecting assays) or assay conditions (e.g., oxygen levels for nitroreductase activation). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal validation (e.g., SPR for binding kinetics vs. enzymatic activity) reduce ambiguity . Batch-to-batch consistency should be verified via HPLC (≥98% purity) .

Q. What strategies optimize synthetic scalability without compromising stereochemical integrity?

- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility for intermediates. For example, nickel-catalyzed nitrile addition (60–80°C, 12–24 hr) enhances yield (70–85%) while retaining stereochemistry . Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for in vivo efficacy . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.